molecular formula C27H22N2O2 B6613084 2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol CAS No. 4434-23-5

2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol

Cat. No. B6613084
CAS RN: 4434-23-5
M. Wt: 406.5 g/mol
InChI Key: IZTPTYSXRJXWAB-UHFFFAOYSA-N
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Description

2-(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol, often referred to as 2HBAP, is a synthetic molecule with a range of potential applications in scientific research and laboratory experiments. This molecule is a derivative of phenol, a type of organic compound consisting of a hydroxyl group attached to an aromatic hydrocarbon group. 2HBAP is of particular interest due to its unique properties, which make it useful for a variety of applications. In

Mechanism of Action

The mechanism of action of 2HBAP is not yet fully understood. It is believed that the molecule binds to cell receptors, triggering a cascade of biochemical reactions that lead to various physiological effects. Additionally, 2HBAP is thought to be involved in the regulation of certain metabolic pathways, as well as in the regulation of gene expression.
Biochemical and Physiological Effects
2HBAP has been shown to have a range of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of certain neurotransmitters, such as serotonin and dopamine, as well as to have an inhibitory effect on the release of certain hormones, such as glucagon and insulin. Additionally, 2HBAP has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

2HBAP has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it useful for a variety of applications. Additionally, 2HBAP is relatively stable and can be stored for long periods of time. However, it is important to note that 2HBAP is a synthetic molecule, and as such, its effects may not be the same as those of naturally occurring compounds. Additionally, 2HBAP can be toxic if ingested in large quantities, and as such, it is important to take safety precautions when handling the molecule.

Future Directions

There are a number of potential future research directions for 2HBAP. These include further exploration of its mechanism of action, as well as further investigation into its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 2HBAP could lead to a better understanding of how it interacts with various cells and tissues. Additionally, further research into the synthesis of 2HBAP could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the potential toxic effects of 2HBAP could lead to the development of more effective safety protocols for its use.

Synthesis Methods

2HBAP can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-hydroxybenzaldehyde with ethylenediamine in the presence of sodium hydroxide to form an ethylenediamine adduct. This is then followed by the reaction of the adduct with 4-bromobenzyl bromide in the presence of sodium hydroxide, which results in the formation of 2HBAP.

Scientific Research Applications

2HBAP has a range of applications in scientific research. It has been used to study the effect of drugs on the central nervous system, as well as to investigate the potential therapeutic effects of certain compounds. Additionally, 2HBAP has been used to study the effects of various compounds on the cardiovascular system, as well as to explore the potential of certain compounds as treatments for various diseases.

properties

IUPAC Name

2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c30-26-7-3-1-5-22(26)18-28-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)29-19-23-6-2-4-8-27(23)31/h1-16,18-19,30-31H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTPTYSXRJXWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422475
Record name AC1O3PF0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4434-23-5
Record name NSC149804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1O3PF0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(N-(2-HYDROXYBENZYLIDENE)ANILINE)
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